Cas no 1257552-65-0 (5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

5-{4-6-(ピリジン-3-イル)ピリダジン-3-イルピペラジン-1-カルボニル}-2,1,3-ベンゾチアジアゾールは、複素環化合物の一種であり、ピリダジンとピペラジン骨格を有する高機能分子です。この化合物は、医薬品中間体や材料科学分野での応用が期待される特性を持ち、特にその剛直な分子構造と電子求引性のベンゾチアジアゾール基により、優れた電子特性や分子認識能を示します。π共役系の拡張により光物理特性も調整可能で、有機電子デバイスやセンサー材料としての利用が注目されています。合成プロセスにおいても高い収率と純度が達成可能な点が特徴です。

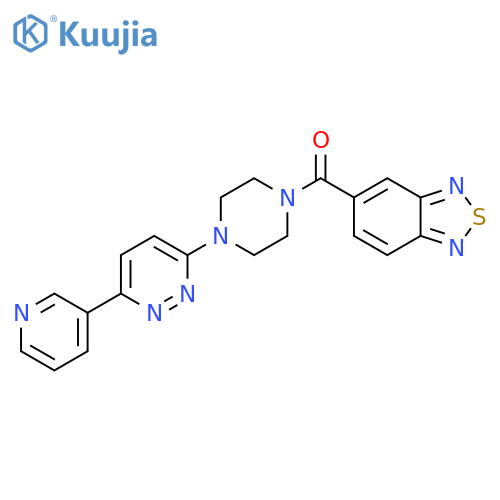

1257552-65-0 structure

商品名:5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

-

- 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole

- 1257552-65-0

- 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

- VU0632241-1

- AKOS024493201

- 2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone

- F5040-0498

- benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

-

- インチ: 1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2

- InChIKey: WETXWSRULABIEC-UHFFFAOYSA-N

- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)=O

計算された属性

- せいみつぶんしりょう: 403.12152936g/mol

- どういたいしつりょう: 403.12152936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5040-0498-2mg |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0498-2μmol |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0498-1mg |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0498-3mg |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 90%+ | 3mg |

$63.0 | 2023-05-21 | |

| Life Chemicals | F5040-0498-5mg |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 90%+ | 5mg |

$69.0 | 2023-05-21 | |

| Life Chemicals | F5040-0498-5μmol |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 90%+ | 5μl |

$63.0 | 2023-05-21 | |

| Life Chemicals | F5040-0498-4mg |

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |

1257552-65-0 | 90%+ | 4mg |

$66.0 | 2023-05-21 |

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1257552-65-0 (5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量